4,6-dimethyl-3-[(E)-2-methyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one
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Overview
Description
4,6-dimethyl-3-[(E)-2-methyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring fused with a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-[(E)-2-methyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylpyridine with 3-acetylpyridine under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-3-[(E)-2-methyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, using reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated pyridinone derivatives.
Scientific Research Applications
4,6-dimethyl-3-[(E)-2-methyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3-[(E)-2-methyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-pyridinone: Shares the pyridinone core but lacks the extended conjugation and pyridine substituent.
3-acetyl-2-pyridinone: Similar structure but with different functional groups.
2,4-dimethylpyridine: Contains the pyridine ring but lacks the pyridinone moiety.
Uniqueness
4,6-dimethyl-3-[(E)-2-methyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one is unique due to its combination of a pyridinone core with an extended conjugated system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,6-dimethyl-3-[(E)-2-methyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-7-12(3)18-16(20)14(10)15(19)11(2)8-13-5-4-6-17-9-13/h4-9H,1-3H3,(H,18,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJVFATEALYGN-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CN=CC=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CN=CC=C2)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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